molecular formula C18H26N2O4S B5550016 4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5550016
M. Wt: 366.5 g/mol
InChI Key: ODVDMPINBQDJTN-JKSUJKDBSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches : Various synthesis methods for similar complex molecules involve multi-component approaches and one-pot, two-step synthesis techniques for efficient yields. For example, the synthesis of 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one demonstrates a multi-component reaction for complex molecules (Bade & Vedula, 2015).

Molecular Structure Analysis

  • Structural Characterization : Techniques like FTIR, NMR, and X-ray diffraction are pivotal for determining molecular structures. For instance, the synthesis and structural characterization of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl) imino)methyl)phenol involved these techniques to determine its structure (Cuenú et al., 2018).

Chemical Reactions and Properties

  • Reactivity and Synthesis : Molecules like this often involve reactions such as ring-closing metathesis and radical cyclization, which are key in synthesizing bicyclic compounds (Clive & Cheng, 2001).

Physical Properties Analysis

  • Solvent Effects : The choice of solvent can significantly impact the yield of synthesized compounds. For instance, the use of EtOH or ionic liquid in the three-component reaction of 4-hydroxy-6-methylpyran-2(2H)-one with cyanoacetic acid derivatives and carbonyl compounds resulted in different yields of substituted pyrano[4,3-b]pyrans (Shestopalov et al., 2004).

Chemical Properties Analysis

  • Functional Group Analysis : The presence and position of functional groups significantly influence the chemical properties of complex molecules. For example, the synthesis and crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine showed how functional groups impact molecular conformation (Zonouz et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems (as a drug, for example). Without this information, it’s not possible to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s not possible to provide details on the safety and hazards .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-18(2,22)7-6-13-4-3-5-14(10-13)17(21)20-9-8-19-15-11-25(23,24)12-16(15)20/h3-5,10,15-16,19,22H,6-9,11-12H2,1-2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVDMPINBQDJTN-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCNC3C2CS(=O)(=O)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone

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